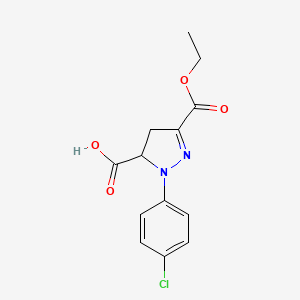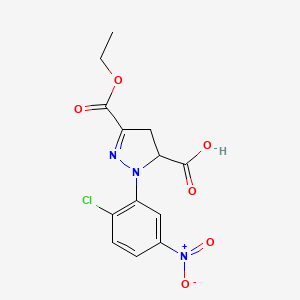
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as EMCPA, is a carboxylic acid derived from pyrazole, a five-membered ring heterocyclic compound. It is an important organic compound that is widely used in various scientific research applications. It is a white crystalline solid that is soluble in hot water, ethanol, and acetone, and has a melting point of 110-112°C.
Scientific Research Applications
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications. It is used in the synthesis of different heterocyclic compounds, such as pyrazoles, imidazoles, and oxazoles. It is also used in the synthesis of various pharmaceuticals, including antidiabetic, antimicrobial, and cardiovascular drugs. In addition, it is used as a reagent in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Mechanism of Action
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid acts as an electrophile in the synthesis of various heterocyclic compounds. It reacts with nucleophiles, such as amines, alcohols, and thiols, to form the corresponding heterocyclic compounds. It can also react with other electrophiles, such as alkyl halides, to form the corresponding heterocyclic compounds.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in mice. It has also been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The major advantage of using 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be stored for long periods of time without degrading. However, it is important to note that this compound is a toxic compound and should be handled with care.
Future Directions
There are several potential future directions for 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid research. One possibility is to further explore its potential as an antimicrobial agent. Another possibility is to explore its potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further research could be conducted to explore its potential as a reagent for the synthesis of various polymers. Finally, further research could be conducted to explore its potential as a catalyst for various chemical reactions.
Synthesis Methods
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 3-methylphenylhydrazine with ethyl chloroformate to form the corresponding ethyl ester of 3-methylphenylhydrazine. This is followed by a reaction between the ethyl ester and ethyl cyanoacetate to form this compound.
properties
IUPAC Name |
5-ethoxycarbonyl-2-(3-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDDHRDWNAPRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(Ethoxycarbonyl)-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345247.png)